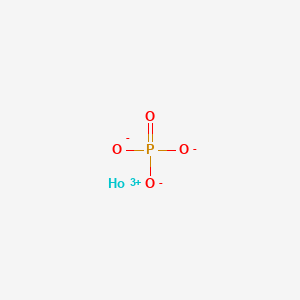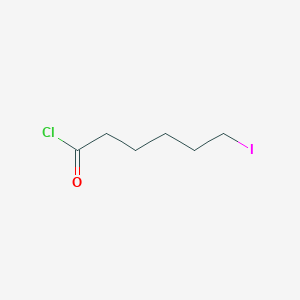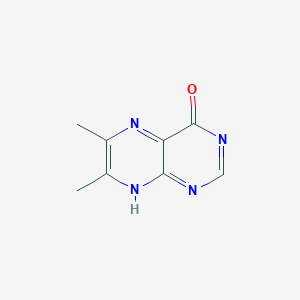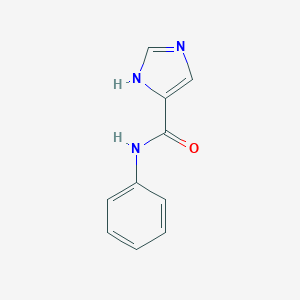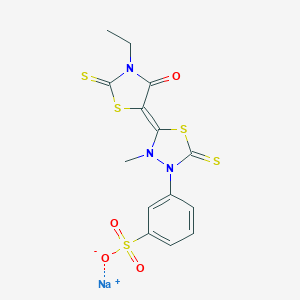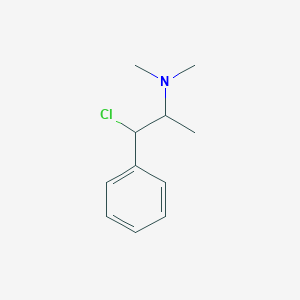
1-Chloro-2-dimethylamino-1-phenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-dimethylamino-1-phenylpropane, also known as ketamine, is a dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine is known for its unique pharmacological properties, which make it useful for a variety of medical applications. In recent years, ketamine has also gained attention as a potential treatment for various psychiatric conditions, including depression and anxiety.
Mecanismo De Acción
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking this receptor, 1-Chloro-2-dimethylamino-1-phenylpropane can reduce pain perception and improve mood.
Efectos Bioquímicos Y Fisiológicos
Ketamine can cause a range of physiological effects, including increased heart rate and blood pressure, as well as respiratory depression at higher doses. Ketamine can also cause dissociative effects, including hallucinations and out-of-body experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ketamine has been used extensively in laboratory research, particularly in studies of pain and depression. One advantage of 1-Chloro-2-dimethylamino-1-phenylpropane is its rapid onset of action, which allows researchers to quickly assess its effects. However, 1-Chloro-2-dimethylamino-1-phenylpropane can also cause significant side effects, particularly at higher doses, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several areas in which future research on 1-Chloro-2-dimethylamino-1-phenylpropane is needed. One area of interest is the development of new formulations of 1-Chloro-2-dimethylamino-1-phenylpropane that can be administered more safely and effectively. Additionally, further research is needed to better understand the long-term effects of 1-Chloro-2-dimethylamino-1-phenylpropane use, particularly in the context of its potential use as a treatment for depression and other psychiatric conditions. Finally, more research is needed to identify the precise mechanisms by which 1-Chloro-2-dimethylamino-1-phenylpropane exerts its effects, which could lead to the development of new and more effective treatments for a range of conditions.
Métodos De Síntesis
Ketamine can be synthesized through a multi-step process that involves the reaction of benzyl chloride with cyclohexanone. The resulting product is then reacted with methylamine to form the final product, 1-Chloro-2-dimethylamino-1-phenylpropane.
Aplicaciones Científicas De Investigación
Ketamine has been extensively studied for its anesthetic properties, and it is commonly used in surgical procedures. In addition to its anesthetic effects, 1-Chloro-2-dimethylamino-1-phenylpropane has also been shown to have analgesic properties, making it useful for pain management.
More recently, 1-Chloro-2-dimethylamino-1-phenylpropane has been studied for its potential use in treating psychiatric conditions such as depression and anxiety. Studies have shown that 1-Chloro-2-dimethylamino-1-phenylpropane can rapidly alleviate symptoms of depression and suicidal ideation in patients who have not responded to traditional antidepressant medications.
Propiedades
Número CAS |
14703-60-7 |
|---|---|
Nombre del producto |
1-Chloro-2-dimethylamino-1-phenylpropane |
Fórmula molecular |
C11H16ClN |
Peso molecular |
197.7 g/mol |
Nombre IUPAC |
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Clave InChI |
TWGWDHNDNBNXBL-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



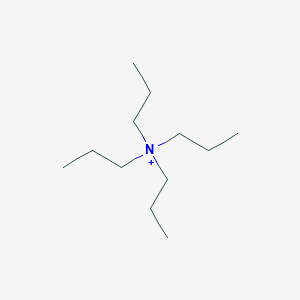
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)


